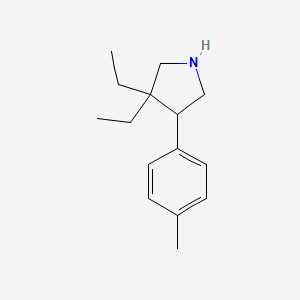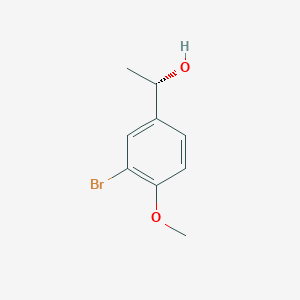
2-Ethyl-N,5-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-N,5-dimethylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecular formula of this compound is C8H13N3, and it has a molecular weight of 151.21 g/mol .
Vorbereitungsmethoden
The synthesis of pyrimidine derivatives, including 2-Ethyl-N,5-dimethylpyrimidin-4-amine, typically involves the condensation of β-dicarbonyl compounds and amines . One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation, which yields the desired pyrimidine derivative in moderate yield . Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Ethyl-N,5-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-N,5-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Biology: Pyrimidine derivatives are key molecules in biological systems, including DNA and RNA.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Ethyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making them effective in controlling various fungal diseases . The compound’s interaction with mitochondrial complex I disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-N,5-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidin-4-amine: This compound has a similar structure but lacks the ethyl group at the 2-position.
2-Amino-4,6-dimethylpyrimidine: This compound has amino groups at the 2-position and methyl groups at the 4- and 6-positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the methyl group at the 5-position can lead to different interactions with molecular targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-ethyl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11) |
InChI-Schlüssel |
KRQDBNMYILUNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=N1)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)




![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)



![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)
![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)

